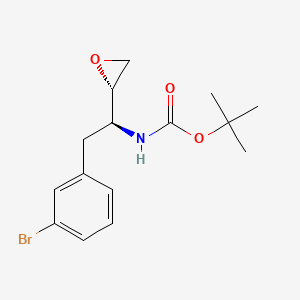

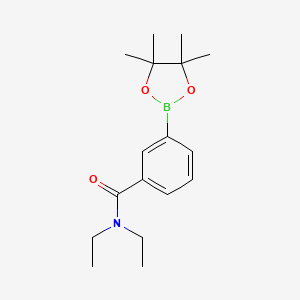

![molecular formula C14H15FN2O B1319343 N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine CAS No. 937598-09-9](/img/structure/B1319343.png)

N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

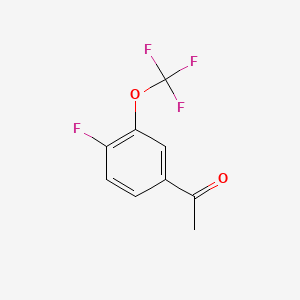

“N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is a compound with the CAS Number: 946774-96-5 and a molecular weight of 260.27 . Another related compound is “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride” with the CAS Number: 1185094-28-3 and a molecular weight of 296.73 .

Molecular Structure Analysis

The InChI code for “N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is 1S/C14H13FN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18) . For “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride”, the InChI code is 1S/C14H13FN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15;/h2-8H,16H2,1H3,(H,17,18);1H .

Physical And Chemical Properties Analysis

The molecular weight of “N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide” is 260.27 , and for “N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride” it is 296.73 .

Scientific Research Applications

Selective Detection of Trinitrophenol/Picric Acid

- N,N-Dimethylamine-decorated fluorescent imidazole borates, structurally related to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, have been synthesized for the selective detection of trinitrophenol/picric acid (PA). The interaction involves deprotonation of PA by the -NMe2 group and weak interactions, facilitating selective detection over other polynitrated compounds (Dhanunjayarao et al., 2016).

Enhancement of Fluorescence in Stilbene Derivatives

- Studies on the introduction of N-phenyl substituents to 4-aminostilbenes, which have structural similarities to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, indicate a more planar ground-state geometry about the nitrogen atom, leading to a red shift in absorption and fluorescence spectra and a larger charge-transfer character in the fluorescent excited state (Yang et al., 2002).

NMR and X-ray Analysis in Drug Development

- In drug development, particularly for bicalutamide derivatives, N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine related structures have been observed to undergo unique 1,4-N-->O migrations during N-methylation. These migrations have been confirmed through NMR and X-ray analysis, highlighting the compound's relevance in pharmaceutical chemistry (Patil et al., 2006).

Synthesis of Fluorescent Probes for Protein-Protein Interaction Studies

- The solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide, a derivative of N,N-dimethylamine, has been developed as an unnatural amino acid for studying protein-protein interactions. Its fluorescence quantum yield changes significantly with the local solvent environment, providing a tool for dynamic studies of protein interactions (Loving & Imperiali, 2008).

Applications in Radiochemical Synthesis and Imaging

- N,N-Dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, structurally similar to N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine, have been synthesized and evaluated for their potential in positron emission tomography (PET) imaging of the human brain serotonin transporter (SERT), providing insights into radiochemical synthesis and neurological imaging (Jarkas et al., 2008).

Safety and Hazards

properties

IUPAC Name |

4-[3-(dimethylamino)phenoxy]-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGQKXGUHILDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)